(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid
Overview
Description
The compound “(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . The fluorene group is attached to a carbonyl group, which is then linked to an amino group. This amino group is connected to a phenoxy group, and finally, an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorene group provides a rigid, planar structure, while the carbonyl, amino, phenoxy, and acetic acid groups contribute to the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its InChI code, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Scientific Research Applications
Synthesis and Chemical Applications
- This compound has been used in the synthesis of other complex molecules. For instance, Adamczyk and Reddy (2001) demonstrated its role in synthesizing amino acid derivatives (Adamczyk & Reddy, 2001).
- Bleicher, Lutz, and Wuethrich (2000) reported its application as a linker in solid phase synthesis, highlighting its stability and efficiency in this context (Bleicher, Lutz, & Wuethrich, 2000).
Medical and Biological Research
- Randad et al. (1991) explored its derivatives for their potential to modify the oxygen affinity of human hemoglobin, which could have implications in medical treatments for conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
- Bojarska et al. (2020) investigated fluorenylmethoxycarbonyl (Fmoc) amino acids, including derivatives of this compound, for their role in the development of biomaterials and therapeutics (Bojarska et al., 2020).
- Its derivatives were also studied by Setsukinai et al. (2003) in the context of developing novel fluorescence probes for detecting reactive oxygen species, which are crucial in various biological processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Material Science and Analytical Chemistry
- Mellor and Chan (1997) used a derivative in a multiple solid-phase approach to synthesize N-alkylhydroxamic acids, demonstrating its utility in creating diverse chemical structures (Mellor & Chan, 1997).
- A study by Johnson, Quibell, Owen, and Sheppard (1993) highlighted its application in peptide synthesis, particularly in preventing interchain association during solid-phase synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCCQAJIMESAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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